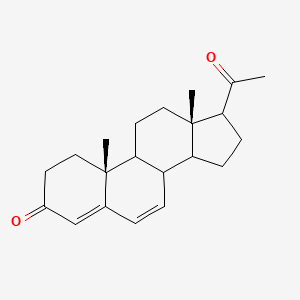
(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-4,6-diene-3,20-dione typically involves the use of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a starting material. This compound undergoes deprotection under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione. Subsequently, this intermediate is rearranged under alkaline conditions to produce Pregna-4,6-diene-3,20-dione .
Industrial Production Methods
Industrial production of Pregna-4,6-diene-3,20-dione follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly and efficient, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Pregna-4,6-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids and other complex molecules.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in the development of pharmaceuticals, particularly those related to hormone therapy and reproductive health.
Industry: It is used in the production of various chemical products and as a research tool in the development of new materials .
Wirkmechanismus
Pregna-4,6-diene-3,20-dione exerts its effects by interacting with progesterone receptors in the body. It regulates the growth and shedding of the uterine lining, making it useful in hormone therapy. The compound does not inhibit ovulation, which distinguishes it from other progestogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dydrogesterone: Another synthetic progestogen with similar applications but different molecular structure and properties.
Pregna-4,20-dien-3,6-dione: A related compound with similar biological activity but different chemical structure.
Uniqueness
Pregna-4,6-diene-3,20-dione is unique due to its specific chemical structure, which allows it to interact with progesterone receptors without inhibiting ovulation. This makes it particularly useful in hormone therapy and reproductive health applications .
Eigenschaften
Molekularformel |
C21H28O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(10R,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16?,17?,18?,19?,20-,21+/m0/s1 |
InChI-Schlüssel |
JGMOKGBVKVMRFX-KKINBUFLSA-N |
Isomerische SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CC[C@]34C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)
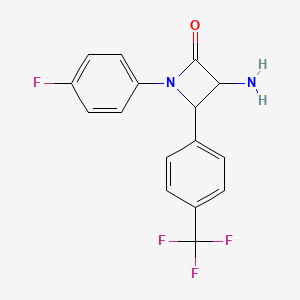
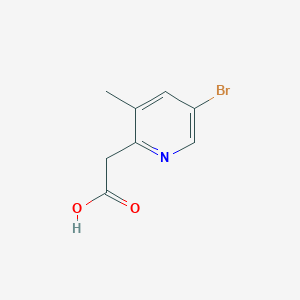
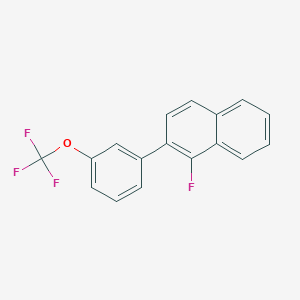
![N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-[1-[2-[[2-[2-(2-benzamidopropanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14795003.png)
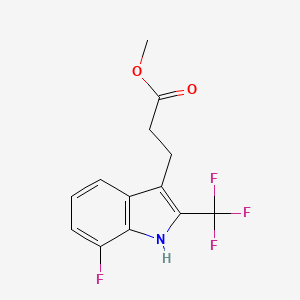
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
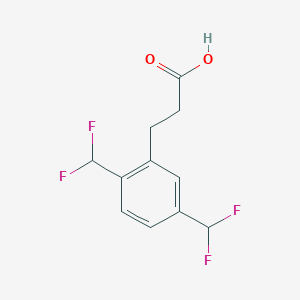
![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
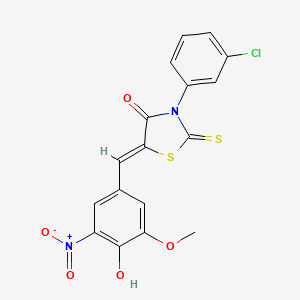
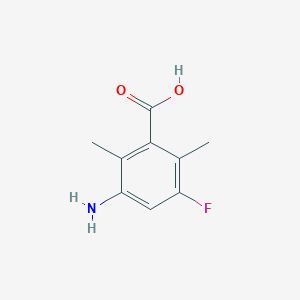
![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
